molecular formula C12H16O2 B12902419 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol CAS No. 113168-16-4

2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol

Cat. No.: B12902419
CAS No.: 113168-16-4
M. Wt: 192.25 g/mol
InChI Key: GQDDVASITLWJIU-UHFFFAOYSA-N
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Description

2-Ethyl-2,3-dimethyl-2,3-dihydrobenzofuran-6-ol is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fused benzene and furan ring system with additional ethyl and methyl groups, which may contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,3-dimethyl-2,3-dihydrobenzofuran-6-ol can be achieved through various methods. One common approach involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in these processes to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,3-dimethyl-2,3-dihydrobenzofuran-6-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves replacing a hydrogen atom with another substituent.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the benzofuran ring.

Scientific Research Applications

2-Ethyl-2,3-dimethyl-2,3-dihydrobenzofuran-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2,3-dimethyl-2,3-dihydrobenzofuran-6-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibiting microbial growth or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzofuran: A simpler analog without the ethyl and methyl substitutions.

    2-Methyl-2,3-dihydrobenzofuran: Lacks the ethyl group but retains the methyl substitution.

    2-Ethyl-2,3-dihydrobenzofuran: Similar structure but without the additional methyl group.

Uniqueness

2-Ethyl-2,3-dimethyl-2,3-dihydrobenzofuran-6-ol stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs .

Properties

CAS No.

113168-16-4

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-ethyl-2,3-dimethyl-3H-1-benzofuran-6-ol

InChI

InChI=1S/C12H16O2/c1-4-12(3)8(2)10-6-5-9(13)7-11(10)14-12/h5-8,13H,4H2,1-3H3

InChI Key

GQDDVASITLWJIU-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(C2=C(O1)C=C(C=C2)O)C)C

Origin of Product

United States

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